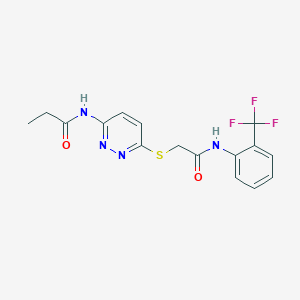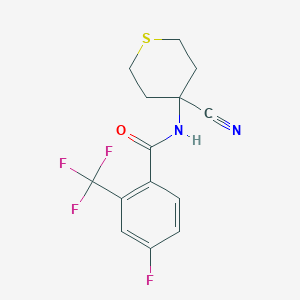
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide, also known as GNE-495, is a small molecule inhibitor that targets the enzyme sialyltransferase. This enzyme is responsible for the addition of sialic acid to glycoproteins and glycolipids, which is an important process in the development and function of cells. GNE-495 has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases.
Wirkmechanismus
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide works by inhibiting the activity of sialyltransferase, which is an important enzyme involved in the development and function of cells. By blocking the activity of this enzyme, N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can prevent the addition of sialic acid to glycoproteins and glycolipids, which can disrupt the normal cellular processes that contribute to the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects on cells. Studies have shown that N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can inhibit cell migration and invasion, which can prevent the spread of cancer cells to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide in lab experiments is its specificity for sialyltransferase. This allows researchers to target this specific enzyme and study its effects on cellular processes. However, one limitation of using N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide is its potential toxicity to cells. Researchers must carefully control the concentration and duration of exposure to N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide to avoid damaging cells.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide. One area of focus is the development of more potent and selective inhibitors of sialyltransferase. Additionally, researchers are exploring the potential use of N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide in combination with other therapeutic agents to enhance its effectiveness. Finally, studies are being conducted to better understand the molecular mechanisms underlying the effects of N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide on cellular processes.
Synthesemethoden
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemicals and reagents. The synthesis method involves the use of specialized equipment and techniques to ensure the purity and potency of the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide has been the subject of numerous scientific studies and research projects. These studies have focused on the potential use of N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide as a therapeutic agent for the treatment of cancer and other diseases. Research has shown that N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can effectively inhibit sialyltransferase activity, which can lead to the suppression of tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-(4-cyanothian-4-yl)-4-fluoro-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2OS/c15-9-1-2-10(11(7-9)14(16,17)18)12(21)20-13(8-19)3-5-22-6-4-13/h1-2,7H,3-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYIGNPVHPWJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=C(C=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2667607.png)
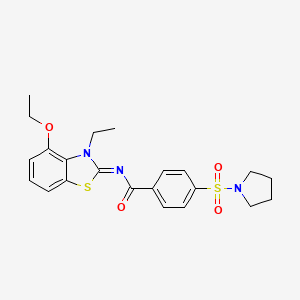


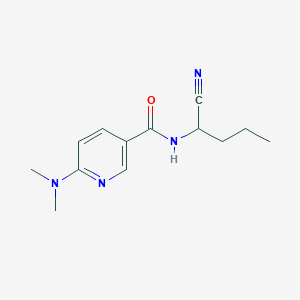



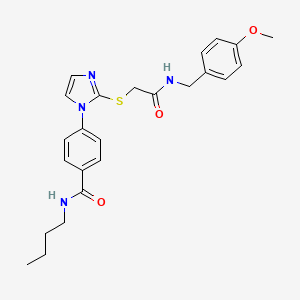

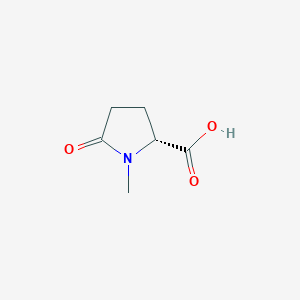
![N-[[2-(4-Methoxyphenoxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2667624.png)
